5-Amino-2-cyclopropylbenzonitrile
Overview
Description
5-Amino-2-cyclopropylbenzonitrile is an organic compound with the molecular formula C10H10N2. It is characterized by the presence of an amino group at the fifth position and a cyclopropyl group at the second position on a benzonitrile ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-cyclopropylbenzonitrile with ammonia under high temperature and pressure conditions to introduce the amino group at the fifth position .
Industrial Production Methods: Industrial production of 5-Amino-2-cyclopropylbenzonitrile may involve catalytic processes to enhance yield and purity. For instance, catalytic ammoxidation of 2-cyclopropylbenzonitrile can be employed, where the reaction is carried out in the presence of a suitable catalyst at elevated temperatures .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitro compounds.
Reduction: Reduction of this compound can lead to the formation of cyclopropyl-substituted anilines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Cyclopropyl-substituted anilines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-2-cyclopropylbenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-cyclopropylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2-Amino-5-cyclopropylbenzonitrile: Similar structure but with different substitution pattern.
5-Amino-2-cyclopropylbenzamide: Contains an amide group instead of a nitrile group.
5-Amino-2-cyclopropylbenzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness: 5-Amino-2-cyclopropylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-2-cyclopropylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-8-5-9(12)3-4-10(8)7-1-2-7/h3-5,7H,1-2,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIMOZPMJXGJSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1552271-08-5 | |
Record name | 5-amino-2-cyclopropylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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